molecular formula C15H18N2O3S B3019751 Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate CAS No. 1164495-33-3

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate

Cat. No.: B3019751
CAS No.: 1164495-33-3
M. Wt: 306.38
InChI Key: MIGBOVDDOJXCAD-NXVVXOECSA-N
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Description

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate is a synthetic organic compound belonging to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its complex molecular structure, which includes a benzothiazole core substituted with methyl, propanoylimino, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate acylating agent to form the benzothiazole core. Subsequent steps involve the introduction of the propanoylimino and acetate groups through reactions such as acylation and esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Methyl 2-benzothiazolylacetate: A structurally similar compound with different substituents.

Uniqueness

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-5-12(18)16-15-17(8-13(19)20-4)11-7-9(2)6-10(3)14(11)21-15/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGBOVDDOJXCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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